molecular formula C11H14ClN3O3S B2521842 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034598-34-8

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No. B2521842
CAS RN: 2034598-34-8
M. Wt: 303.76
InChI Key: CZMDGRHEILCFAS-UHFFFAOYSA-N
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Description

“N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also includes functional groups such as carboxamide and methoxyethyl .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A typical method for synthesizing thiophene derivatives is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecule contains multiple bonds, aromatic bonds, and rotatable bonds . It also includes a five-membered thiophene ring . The presence of these functional groups and structural features can significantly influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Thiophene derivatives are known to participate in various chemical reactions. For instance, they can undergo condensation reactions such as the Gewald reaction . The specific reactions that “N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide” can participate in would depend on its functional groups and reaction conditions .

Scientific Research Applications

Organic Synthesis

Boronic Acid Derivatives: The compound contains a boronic acid functional group. Boronic acids are versatile intermediates in organic synthesis, often used for Suzuki-Miyaura cross-coupling reactions. Researchers can exploit this property to create complex molecules and functionalize other organic compounds .

Thiazole Derivatives

Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine: Thiazole derivatives, such as 4-(4-chlorothiophen-2-yl)thiazol-2-amine , have been investigated for their potential pharmacological activities. The synthesis and modification of these compounds offer opportunities for drug discovery and optimization .

properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O3S/c1-18-7(8-2-3-9(12)19-8)6-14-11(17)15-5-4-13-10(15)16/h2-3,7H,4-6H2,1H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMDGRHEILCFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)N1CCNC1=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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